4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

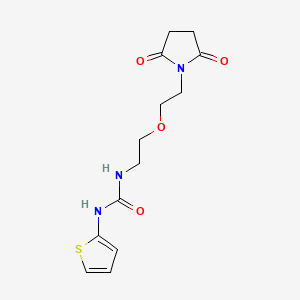

Übersicht

Beschreibung

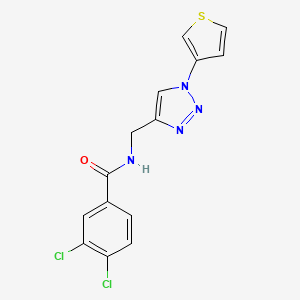

The compound “4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a type of therapeutic compound . It is a 4-substituted-6-isopropyl-benzene 1,3-diol compound, which is known to inhibit heat shock protein 90 (HSP90) function .

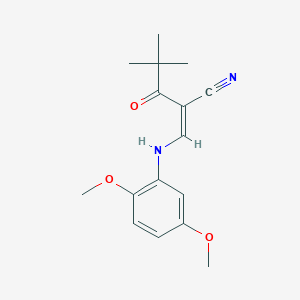

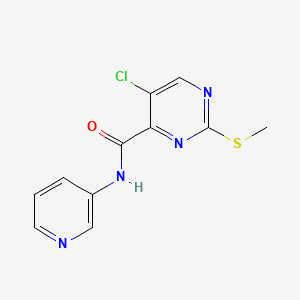

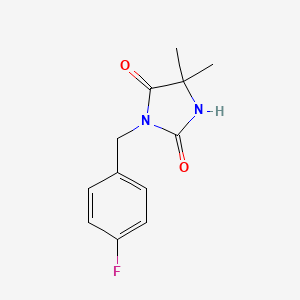

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . These techniques can confirm the chemical structures of synthesized compounds .Chemical Reactions Analysis

The compound “4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” may undergo various chemical reactions. For instance, it may participate in free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its photophysical properties, such as its molar extinction coefficients, fluorescence quantum yields, and lifetimes, can be determined and compared with those of similar compounds . Its electrochemical behaviors can also be examined using cyclic voltammetry .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been used in the synthesis of novel compounds that have shown promising antimicrobial activity against bacterial and fungal strains . These compounds could potentially be developed into new antimicrobial agents to fight against biofilm-associated infections .

Antioxidant Activity

The compound has been involved in the synthesis of derivatives that have demonstrated antioxidant activity . These derivatives were tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which include this compound, have shown significant antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Anticancer Agents

The compound has been used in the synthesis of benzimidazole scaffolds, which have shown prospective anticancer activity . The synthesized compounds were evaluated for their in vitro anticancer activity against cancer cell lines .

Development of Adsorption Membranes

The compound can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .

Fabrication of Organic Light Emitting Diodes (OLEDs)

This compound can also be used in the fabrication of pyridine-based high-efficiency organic light emitting diodes (OLEDs) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMRQICJTLTLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)

![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)

![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)